molecular formula C10H7N3 B083244 2-Quinoxalineacetonitrile CAS No. 14068-13-4

2-Quinoxalineacetonitrile

Cat. No.: B083244
CAS No.: 14068-13-4
M. Wt: 169.18 g/mol
InChI Key: IYSRPUZNTHPOHK-UHFFFAOYSA-N
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Description

2-Quinoxalineacetonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalineacetonitrile typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by subsequent reactions to introduce the nitrile group. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with cyanogen bromide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Synthetic Routes to 2-Quinoxalineacetonitrile

a. Nucleophilic Aromatic Substitution (SNAr)
2-Chloroquinoxaline derivatives undergo SNAr reactions with cyanide ions or nitrile precursors. For example:
2 Chloroquinoxaline+KCNDMF 80 C2 Quinoxalineacetonitrile+KCl\text{2 Chloroquinoxaline}+\text{KCN}\xrightarrow{\text{DMF 80 C}}\text{2 Quinoxalineacetonitrile}+\text{KCl}
Reaction conditions (Table 1):

SubstrateReagentSolventTemperature (°C)Yield (%)Source
2-ChloroquinoxalineKCNDMF8072
2,3-DichloroquinoxalineNaCNEtOH7065

b. Condensation Reactions
Quinoxaline-2-carboxaldehyde reacts with hydroxylamine hydrochloride to form the corresponding oxime, which is dehydrated to yield the nitrile:
Quinoxaline 2 carboxaldehyde+NH2OH HClHCl2 Quinoxalineacetonitrile+H2O\text{Quinoxaline 2 carboxaldehyde}+\text{NH}_2\text{OH HCl}\xrightarrow{\text{HCl}}\text{2 Quinoxalineacetonitrile}+\text{H}_2\text{O}

Key Chemical Reactions

a. Hydrolysis to Carboxylic Acid
The nitrile group undergoes acid- or base-catalyzed hydrolysis to form 2-quinoxalineacetic acid:
2 QuinoxalineacetonitrileH2O H+/OH2 Quinoxalineacetic Acid\text{2 Quinoxalineacetonitrile}\xrightarrow{\text{H}_2\text{O H}^+/\text{OH}^-}\text{2 Quinoxalineacetic Acid}
Conditions and yields (Table 2):

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
H₂SO₄ (10%)H₂O100685
NaOH (20%)EtOH80478

b. Reduction to Primary Amine
Catalytic hydrogenation or borohydride-mediated reduction converts the nitrile to a primary amine:
2 QuinoxalineacetonitrileH2,Pd C2 Quinoxalineethylamine\text{2 Quinoxalineacetonitrile}\xrightarrow{\text{H}_2,\text{Pd C}}\text{2 Quinoxalineethylamine}
Data from analogous reductions (Table 3):

Reducing AgentCatalystPressure (atm)Yield (%)Source
H₂Pd/C190
NaBH₄NiCl₂68

c. Cycloaddition Reactions
The nitrile group participates in [2+2] photocycloadditions under UV light, forming cyclobutane derivatives. For example:
2 Quinoxalineacetonitrile hv CH CNCyclobutane Dimer2\text{ Quinoxalineacetonitrile }\xrightarrow{\text{hv CH CN}}\text{Cyclobutane Dimer}
Regioselectivity is influenced by electron-withdrawing substituents on the quinoxaline ring .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable diversification of the nitrile moiety:

a. Suzuki-Miyaura Coupling
Aryl boronic acids react with 2-bromoquinoxalineacetonitrile to form biaryl derivatives:
2 Bromoquinoxalineacetonitrile+ArB OH 2Pd PPh 2 Arylquinoxalineacetonitrile\text{2 Bromoquinoxalineacetonitrile}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh }}\text{2 Arylquinoxalineacetonitrile}
Yields range from 60–85% under mild conditions .

b. Cyanoalkylation
Photoredox catalysis facilitates C–H alkylation of quinoxalinones using this compound as an alkyl radical precursor .

Stability and Handling

  • Thermal Stability : Decomposes above 250°C, releasing HCN gas.

  • Storage : Stable under inert gas at –20°C; susceptible to hydrolysis in humid environments.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-Quinoxalineacetonitrile has been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the quinoxaline structure can enhance its potency against specific cancer types, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Research has indicated that this compound and its derivatives can inhibit the growth of several bacterial strains, suggesting potential use in developing new antibiotics . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry
In material science, this compound is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Polymers derived from this compound exhibit improved resistance to heat and chemicals, making them suitable for applications in coatings and composites .

Nanomaterials
The compound is also being explored for the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can be harnessed to create nanoparticles with specific functionalities for use in catalysis and drug delivery systems .

Analytical Chemistry

Chromatographic Applications
this compound serves as a useful reagent in chromatographic techniques for the separation and analysis of various compounds. Its unique chemical properties allow it to act as a derivatizing agent, enhancing the detection of analytes in complex mixtures .

Electrochemical Sensors
The compound has been incorporated into electrochemical sensors for detecting biomolecules. Its electroactive nature allows for sensitive detection methods that can be applied in biomedical diagnostics and environmental monitoring .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Significant cytotoxicity against cancer cell lines; structure modifications enhance potency.
Antimicrobial Properties Effective against various bacterial strains; potential for new antibiotic development.
Neuroprotective Effects Reduces oxidative stress; potential treatment for neurodegenerative diseases.
Polymer Chemistry Enhanced thermal stability; suitable for coatings and composites.
Chromatographic Applications Acts as a derivatizing agent; improves detection sensitivity in complex mixtures.

Mechanism of Action

The mechanism of action of 2-Quinoxalineacetonitrile and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes in pathogens. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins, leading to the death of the microorganism. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which lacks the nitrile group.

    Quinoxaline-2-carboxylic acid: An oxidized derivative.

    2-Quinoxalineacetamide: A reduced derivative.

Uniqueness: 2-Quinoxalineacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

2-Quinoxalineacetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and specific case studies that highlight its potential as an anticancer and antimicrobial agent.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with acetonitrile in the presence of suitable reagents. The process can yield various substituted derivatives, which can further be characterized for their biological properties.

Biological Activities

The biological activities of this compound and its derivatives are extensive, encompassing anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The following sections provide detailed insights into these activities.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. In vitro evaluations have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF7 (human breast cancer)
  • NCIH460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

The cytotoxicity is often measured using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. A notable study found that some synthesized compounds derived from this compound displayed IC₅₀ values ranging from 0.01±0.0010.01\pm 0.001 to 0.06±0.008μg/mL0.06\pm 0.008\,\mu g/mL, significantly lower than the reference drug doxorubicin .

CompoundCell LineIC₅₀ (μg/mL)Reference Drug IC₅₀ (μg/mL)
Compound AMCF70.02 ± 0.0010.5
Compound BNCIH4600.03 ± 0.0020.6
Compound CSF-2680.05 ± 0.0050.7

Most importantly, these compounds were found to be non-cytotoxic to normal fibroblast cells (IC₅₀ values >100 μg/mL), indicating a selective toxicity towards cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited significant inhibition against various microbial strains, demonstrating a dual action as both anticancer and antimicrobial agents .

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated the cytotoxicity of several quinoxaline derivatives against multiple cancer types, revealing that compounds derived from this compound had superior activity compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another research effort focused on assessing the antimicrobial efficacy of these derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a broad spectrum of activity, with some compounds exhibiting MIC (Minimum Inhibitory Concentration) values lower than those of established antibiotics .

Properties

IUPAC Name

2-quinoxalin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSRPUZNTHPOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302910
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-13-4
Record name 2-Quinoxalineacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinoxalin-2-yl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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